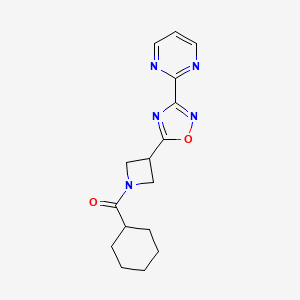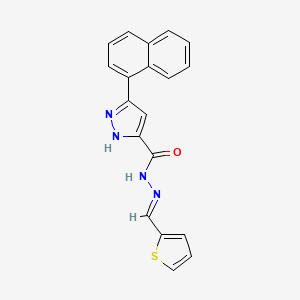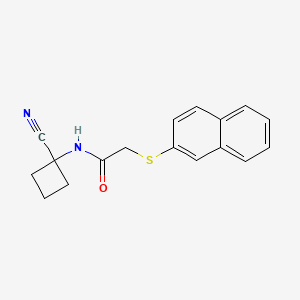![molecular formula C18H21F2N3O2 B2479736 2-[1-[[4-(Difluoromethoxy)phenyl]methyl]piperidin-4-yl]oxy-5-methylpyrimidine CAS No. 2415601-61-3](/img/structure/B2479736.png)
2-[1-[[4-(Difluoromethoxy)phenyl]methyl]piperidin-4-yl]oxy-5-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-[[4-(Difluoromethoxy)phenyl]methyl]piperidin-4-yl]oxy-5-methylpyrimidine, commonly known as 'DFM' is a pyrimidine-based compound that has gained significant attention in the scientific community for its potential therapeutic applications. DFM is a relatively new compound that has been synthesized using advanced chemical techniques.
Wirkmechanismus
The mechanism of action of DFM is not fully understood. However, it has been proposed that DFM exerts its therapeutic effects by inhibiting the activity of specific enzymes and receptors. DFM has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. DFM has also been found to inhibit the activity of histamine receptors, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
DFM has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). DFM has also been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins, which are mediators of inflammation. DFM has also been found to inhibit the activity of histamine receptors, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
DFM has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using advanced chemical techniques. DFM is also readily available, making it easy to obtain for research purposes. However, there are some limitations to using DFM in lab experiments. DFM is a relatively new compound, and its mechanism of action is not fully understood. There is also limited information on the potential side effects of DFM, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DFM. One area of research could focus on understanding the mechanism of action of DFM. This could involve studying the interactions of DFM with specific enzymes and receptors. Another area of research could focus on the potential therapeutic applications of DFM. This could involve studying the effects of DFM on different types of cancer cells and inflammatory diseases. Additionally, future research could focus on developing new synthetic methods for DFM that are more efficient and cost-effective.
Synthesemethoden
The synthesis of DFM involves a series of chemical reactions that require advanced knowledge of organic chemistry. The synthesis starts with the reaction of 4-(Difluoromethoxy)benzyl alcohol with piperidine to form 1-[[4-(Difluoromethoxy)phenyl]methyl]piperidine. This intermediate compound is then reacted with 2-chloro-5-methylpyrimidine to form DFM. The synthesis of DFM is a complex process that requires high expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
DFM has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. DFM has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. DFM has also been shown to have anti-microbial properties by inhibiting the growth of bacteria and fungi.
Eigenschaften
IUPAC Name |
2-[1-[[4-(difluoromethoxy)phenyl]methyl]piperidin-4-yl]oxy-5-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N3O2/c1-13-10-21-18(22-11-13)25-16-6-8-23(9-7-16)12-14-2-4-15(5-3-14)24-17(19)20/h2-5,10-11,16-17H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKHCZSBAHDMRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)CC3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isobutyl-2-(2-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2479653.png)

![N-[1-Propan-2-yl-3-(3,3,3-trifluoropropoxy)pyrazol-4-yl]prop-2-enamide](/img/structure/B2479657.png)
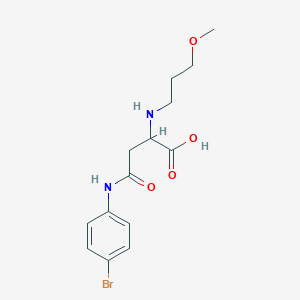

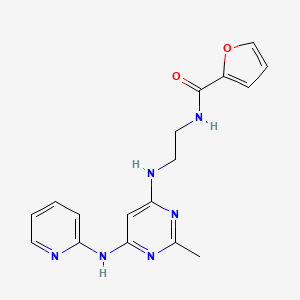
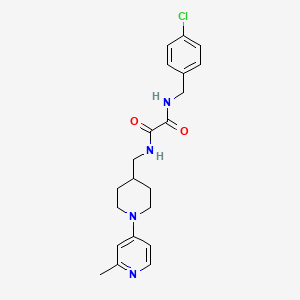
![N-(3-chloro-4-methoxyphenyl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2479667.png)
![(E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(3,4-dichlorophenyl)-2-propen-1-one](/img/structure/B2479668.png)
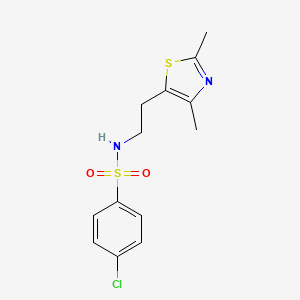
![(E)-methyl 2-(6-(methylsulfonyl)-2-((pyrazine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2479671.png)
